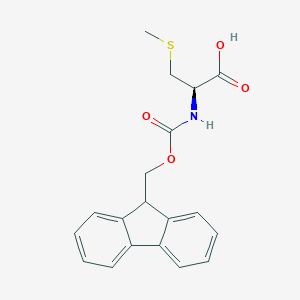

FMOC-CYS(ME)-OH

概要

説明

FMOC-CYS(ME)-OH is a derivative of the amino acid cysteine, where the thiol group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the sulfur atom is methylated. This compound is primarily used in peptide synthesis and proteomics studies due to its stability and versatility in forming disulfide bonds, which are crucial for protein structure .

科学的研究の応用

Peptide Synthesis

Fmoc-CYS(ME)-OH is primarily utilized in the synthesis of peptides, particularly through solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group that can be easily removed under basic conditions, facilitating stepwise peptide assembly.

Key Features:

- Building Block for Thioesters : this compound is used to prepare peptide thioesters under acidic conditions. The amino group can migrate to the cysteinyl thiol group, forming a peptide thioester, which is crucial in peptide ligation reactions .

- Use in Dithiol Peptides : It is also employed in the synthesis of dithiol-containing peptides like Triostin A, demonstrating its versatility in constructing complex peptide architectures .

Molecular Recognition Studies

Recent studies have highlighted the role of this compound in molecular recognition processes. Its ability to form disulfide bonds makes it an attractive candidate for designing receptors that selectively bind specific amino acids.

Case Study: Imprinted Polymers

- Selective Binding : Research demonstrated that imprinted polymers could selectively recognize FMOC-CYS(SH)-OH with high binding constants through thiol-disulfide exchange reactions. This application showcases the potential of this compound in developing sensors and drug delivery systems .

- Experimental Setup : The study involved copolymerizing FMOC-CYS(SH)-OH with non-imprinted polymers and evaluating binding affinities using HPLC analysis. This approach provides insights into the binding dynamics and selectivity of molecular interactions involving this compound .

Synthesis of Cyclic Peptides

This compound plays a significant role in synthesizing cyclic peptides, which are important for their stability and biological activity.

Methodology:

- Cyclic Peptide Formation : The synthesis involves using this compound as a precursor for cyclic peptides through native chemical ligation. This method allows for the formation of cyclic structures without undesired oligomerization .

- Applications in Drug Design : Cyclic peptides synthesized using this compound have shown potential as inhibitors for integrin-binding activities, illustrating their relevance in therapeutic applications .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Building block for thioesters and dithiol peptides | Essential for solid-phase peptide synthesis |

| Molecular Recognition | Selective binding studies using imprinted polymers | High binding constants observed |

| Cyclic Peptide Synthesis | Formation via native chemical ligation | Effective inhibitors for integrin-binding motifs |

作用機序

Target of Action

FMOC-CYS(ME)-OH, also known as Fmoc-S-Methyl-L-Cysteine or FMOC-S-METHYL-L-CYSETEINE, is primarily used in the field of peptide synthesis . Its primary targets are the peptide sequences that are being synthesized .

Mode of Action

The compound operates through a mechanism known as native chemical ligation (NCL), which is a method for creating peptide bonds . The Fmoc group in the compound acts as a protective group for the amino acid during the synthesis process . This protection allows for the controlled addition of amino acids to the growing peptide chain .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the synthesis of peptide sequences . The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide sequence . The compound’s action can influence the structure and function of the synthesized peptides .

Result of Action

The result of this compound’s action is the successful synthesis of peptide sequences . By protecting the amino acid during synthesis, the compound allows for the controlled growth of the peptide chain . This can result in the creation of peptides with specific structures and functions .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can affect the compound’s efficacy and stability .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of FMOC-CYS(ME)-OH typically involves the protection of the amino and thiol groups of cysteine. The process begins with the methylation of the thiol group using methyl iodide in the presence of a base such as sodium hydride. The amino group is then protected by the Fmoc group through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base like diisopropylethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated solid-phase peptide synthesis techniques, which allow for the efficient production of large quantities of the compound. The use of automated systems ensures high purity and consistency in the final product .

化学反応の分析

Types of Reactions

FMOC-CYS(ME)-OH undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfide bonds, which are essential for protein folding and stability.

Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol.

Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in aqueous solutions.

Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.

Substitution: Piperidine in dimethylformamide.

Major Products Formed

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Exposure of free amino groups for peptide coupling.

類似化合物との比較

Similar Compounds

Fmoc-L-Cysteine: Similar to FMOC-CYS(ME)-OH but without the methylation of the thiol group.

Fmoc-S-tert-Butyl-L-Cysteine: Another cysteine derivative with a tert-butyl group protecting the thiol group.

Fmoc-S-Trityl-L-Cysteine: Contains a trityl group protecting the thiol group.

Uniqueness

This compound is unique due to the methylation of the thiol group, which provides additional stability and prevents unwanted oxidation during peptide synthesis. This makes it particularly useful in the synthesis of cysteine-rich peptides and proteins .

生物活性

FMOC-CYS(ME)-OH, or Fmoc-protected cysteine with a methyl ethyl (ME) side chain, is a derivative of cysteine that has garnered attention in peptide synthesis and biological applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure:

this compound is characterized by the presence of an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the amino group of cysteine, which helps in solid-phase peptide synthesis (SPPS). The ME group enhances the stability and solubility of the compound.

Synthesis Methods:

The synthesis typically involves protecting the cysteine side chain to prevent undesired reactions during peptide synthesis. Common methods include:

- Fmoc Solid-Phase Peptide Synthesis (SPPS): This method allows for the stepwise addition of amino acids to a growing peptide chain while maintaining the integrity of sensitive side chains like cysteine.

- Deprotection Strategies: The Fmoc group is removed using basic conditions (e.g., piperidine), allowing for subsequent reactions involving the thiol group of cysteine.

2. Biological Activity

This compound exhibits various biological activities, primarily linked to its role in peptide synthesis and potential therapeutic applications:

- Antioxidant Activity: Cysteine derivatives are known for their ability to scavenge free radicals due to the thiol group. Studies indicate that this compound can enhance antioxidant defenses in cellular models.

- Antimicrobial Properties: Research has shown that peptides containing cysteine residues can exhibit antimicrobial activity, particularly through mechanisms involving membrane disruption or inhibition of bacterial enzymes.

- Cell Penetration: The incorporation of this compound into cell-penetrating peptides (CPPs) has been explored to improve drug delivery systems. For instance, conjugates of this compound with therapeutic agents have demonstrated enhanced cellular uptake and cytotoxicity against cancer cells.

3.1 Antioxidant Activity

A study investigated the antioxidant properties of various cysteine derivatives, including this compound. The results indicated that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.

3.2 Antimicrobial Activity

In a comparative study of antimicrobial peptides, this compound was incorporated into peptide sequences. The modified peptides displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with enhanced stability compared to non-modified counterparts.

3.3 Drug Delivery Systems

Research focusing on drug delivery utilized this compound in designing CPPs conjugated with methotrexate (MTX). These conjugates showed improved cellular uptake and efficacy against drug-resistant cancer cell lines compared to free MTX alone. The efficacy was quantified using MTT assays, demonstrating a notable increase in cytotoxicity at lower concentrations.

4. Data Tables

| Study | Activity Assessed | Findings |

|---|---|---|

| Antioxidant Study | Oxidative Stress Reduction | Significant reduction in ROS levels |

| Antimicrobial Study | Bacterial Inhibition | Effective against multiple bacterial strains |

| Drug Delivery Study | Cellular Uptake | Enhanced uptake and cytotoxicity in resistant cells |

5. Conclusion

This compound represents a valuable compound in biochemical research and therapeutic applications due to its unique properties and biological activities. Its role in enhancing antioxidant defenses, exhibiting antimicrobial properties, and improving drug delivery systems highlights its potential utility in various biomedical fields.

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S/c1-25-11-17(18(21)22)20-19(23)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNJDZVHMNQAGO-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427159 | |

| Record name | Fmoc-S-Methyl-L-Cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138021-87-1 | |

| Record name | Fmoc-S-Methyl-L-Cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。